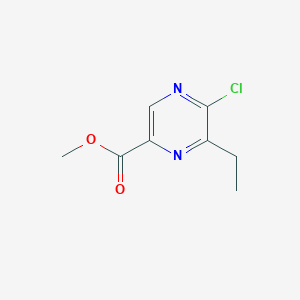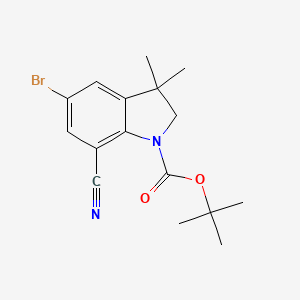![molecular formula C11H14F3NO B13041919 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)
3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzaldehyde and 3-methoxypropan-1-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable solvent such as dichloromethane or toluene.
Catalysts: A catalyst such as palladium on carbon (Pd/C) is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives .
Aplicaciones Científicas De Investigación
3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group attached to a phenyl ring.
Uniqueness
3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific combination of a methoxy group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
3-methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-16-7-6-10(15)8-4-2-3-5-9(8)11(12,13)14/h2-5,10H,6-7,15H2,1H3 |
Clave InChI |
WWMZSACVHIVOMF-UHFFFAOYSA-N |
SMILES canónico |
COCCC(C1=CC=CC=C1C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B13041837.png)

![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)
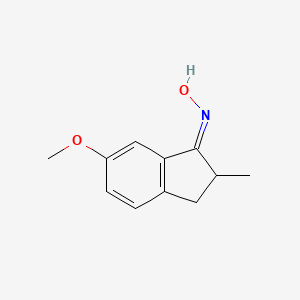
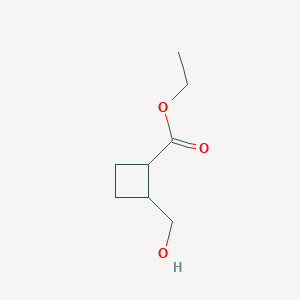
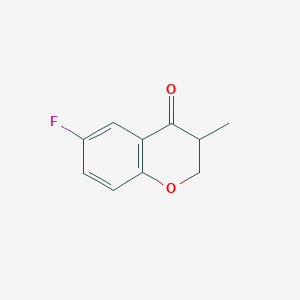
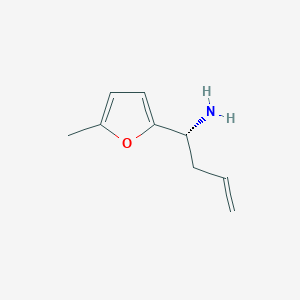

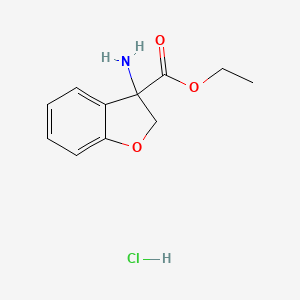
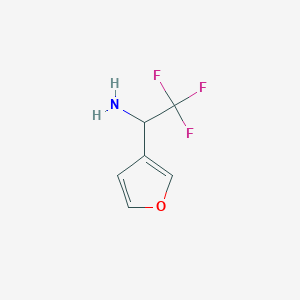
![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
